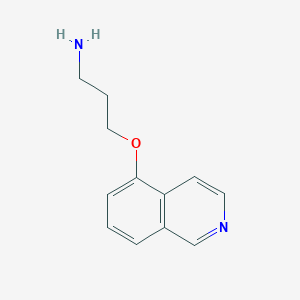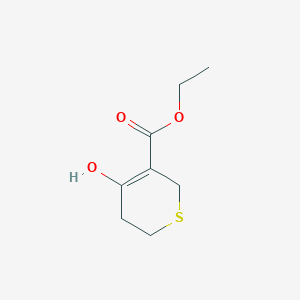![molecular formula C19H18O7 B13111143 (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is a complex organic compound characterized by the presence of two dihydroxyphenyl groups and a hexenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid typically involves multiple steps, including the formation of the hexenoic acid backbone and the introduction of the dihydroxyphenyl groups. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and reduction steps to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the hexenoic acid backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-Methyl 3-(3,4-dihydroxyphenyl)-acrylate: Shares the dihydroxyphenyl group but has a different backbone structure.
(E)-3-(3,4-Dihydroxyphenyl)-2-propenoic acid: Similar in having the dihydroxyphenyl group but differs in the length and functional groups of the backbone.
Uniqueness
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C19H18O7 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C19H18O7/c20-14(4-1-11-2-5-15(21)17(23)8-11)10-13(19(25)26)7-12-3-6-16(22)18(24)9-12/h1-6,8-9,13,21-24H,7,10H2,(H,25,26)/b4-1+/t13-/m1/s1 |
InChIキー |
FLOHMUHVWAXLJI-FNVMNULWSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(CC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)











![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
